molecular formula C16H26O2 B14064514 4-Decylbenzene-1,2-diol CAS No. 101447-92-1

4-Decylbenzene-1,2-diol

Cat. No.: B14064514
CAS No.: 101447-92-1
M. Wt: 250.38 g/mol
InChI Key: QSCXNINWUHBZFN-UHFFFAOYSA-N
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Description

4-Decylbenzene-1,2-diol is an organic compound with the molecular formula C16H26O2. It is a derivative of benzene, where the benzene ring is substituted with a decyl group at the 4-position and two hydroxyl groups at the 1 and 2 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Decylbenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation of benzene with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction yields 4-decylbenzene, which can then be hydroxylated to form this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Decylbenzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Decylbenzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Decylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The decyl group provides hydrophobic interactions, which can influence the compound’s solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    4-Allylbenzene-1,2-diol: Similar structure but with an allyl group instead of a decyl group.

    4-Methyl-1,2-benzenediol: Contains a methyl group instead of a decyl group.

    4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol: Contains an isoxazole ring instead of a decyl group .

Uniqueness

4-Decylbenzene-1,2-diol is unique due to its long hydrophobic decyl chain, which imparts distinct physical and chemical properties compared to other benzene-1,2-diol derivatives. This uniqueness makes it valuable in applications requiring specific hydrophobic interactions and solubility characteristics .

Properties

CAS No.

101447-92-1

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

4-decylbenzene-1,2-diol

InChI

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-14-11-12-15(17)16(18)13-14/h11-13,17-18H,2-10H2,1H3

InChI Key

QSCXNINWUHBZFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC(=C(C=C1)O)O

Origin of Product

United States

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